

A Comparative Guide to the Mass Spectrometry of 1,1,2,2-Tetrabromopropane

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Compound of Interest

Compound Name: **1,1,2,2-Tetrabromopropane**

Cat. No.: **B14694852**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric behavior of **1,1,2,2-tetrabromopropane** and related brominated propanes. Due to the limited availability of public mass spectral data for **1,1,2,2-tetrabromopropane**, this document presents a predicted fragmentation pattern based on the known mass spectra of its isomers and other polybrominated alkanes. This information is valuable for the identification and characterization of such compounds in various research and development settings.

Data Presentation: Mass Spectral Data Comparison

The following tables summarize the key mass spectral data for **1,1,2,2-tetrabromopropane** (predicted) and its comparators. The presence of multiple bromine atoms results in characteristic isotopic patterns for bromine-containing fragments, which are crucial for their identification.

Table 1: Predicted Electron Ionization (EI) Mass Spectral Data for **1,1,2,2-Tetrabromopropane**

Predicted m/z	Predicted Relative Abundance	Predicted Ion Assignment	Notes
356/358/360/362/364	Very Low	$[\text{C}_3\text{H}_4\text{Br}_4]^{+\bullet}$ (Molecular Ion)	Isotopic cluster characteristic of four bromine atoms.
277/279/281/283	Moderate	$[\text{C}_3\text{H}_4\text{Br}_3]^{+}$	Loss of a bromine radical ($\bullet\text{Br}$).
198/200/202	High	$[\text{C}_3\text{H}_4\text{Br}_2]^{+\bullet}$	Loss of two bromine atoms.
119/121	Moderate	$[\text{C}_3\text{H}_4\text{Br}]^{+}$	Loss of three bromine atoms.
40	High	$[\text{C}_3\text{H}_4]^{+\bullet}$	Propargyl or cyclopropenyl cation.

Table 2: Comparison of Key Mass Spectral Fragments of Brominated Propanes

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
1,1,2,2-Tetrabromopropane (Predicted)	356/358/360/362/364	277/279/281/283, 198/200/202, 119/121, 40
1,2,2,3-Tetrabromopropane	356/358/360/362/364	277/279/281/283, 198/200/202, 119/121, 40
1,2,3-Tribromopropane	278/280/282/284	199/201/203, 119/121, 40
1,3-Dibromopropane	200/202/204	121/123, 41

Experimental Protocols

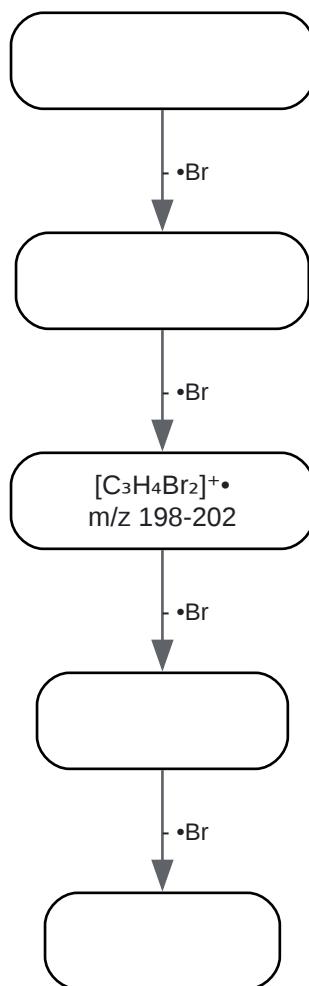
A standard method for analyzing volatile brominated compounds like **1,1,2,2-tetrabromopropane** is Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of Brominated Propanes

- Sample Preparation:
 - Dissolve 1-5 mg of the sample in 1 mL of a volatile organic solvent (e.g., dichloromethane or hexane).
 - Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
- Gas Chromatography (GC) Conditions:
 - Injector: Split/splitless inlet, operated in splitless mode for dilute samples.
 - Injector Temperature: 250 °C.
 - Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Scan Range: m/z 35-450.
 - Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
- Data Analysis:

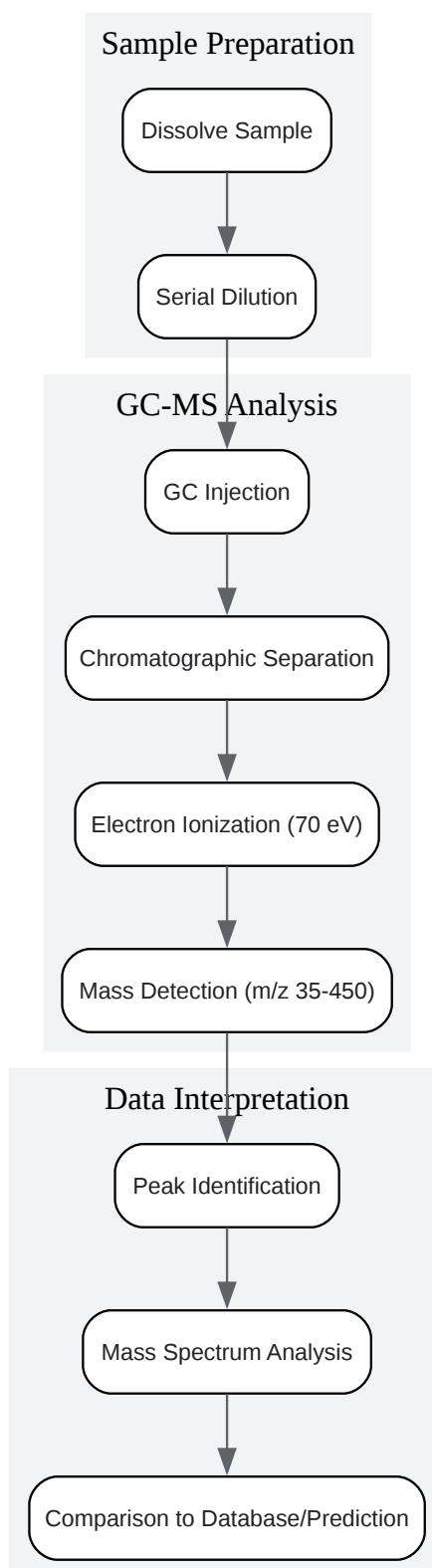
- Identify the chromatographic peak corresponding to the analyte.
- Analyze the mass spectrum of the peak, paying close attention to the molecular ion cluster and the isotopic patterns of bromine-containing fragments.
- Compare the obtained spectrum with library spectra or the predicted fragmentation pattern for identification.

Mandatory Visualization



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Caption: Predicted EI fragmentation pathway of **1,1,2,2-Tetrabromopropane**.



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